![molecular formula C19H16N2S B2700393 (E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile CAS No. 380321-25-5](/img/structure/B2700393.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile, also known as BITA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BITA is a member of the acrylonitrile family and is known for its unique chemical properties, which make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives, including (E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile, have shown a wide range of pharmacological applications. They possess broad-spectrum antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are potential antitumor agents, highlighting their importance in drug discovery for cancer treatment. The structural simplicity of benzothiazoles, coupled with their ability to serve as ligands to various biomolecules, makes them significant in the development of chemotherapeutic agents (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole analogs have been explored for their antioxidant and anti-inflammatory properties. Research focused on synthesizing benzofused thiazole derivatives to evaluate their in vitro antioxidant and anti-inflammatory activities. Compounds demonstrated significant activity against reactive species, with some showing distinct anti-inflammatory activity compared to standard references. This research underscores the potential of benzothiazole derivatives in developing new anti-inflammatory and antioxidant agents (Raut, D. G., et al., 2020).
Synthesis of Fused Heterocycles
4-(2-R-Aryl)-1,2,3-chalcogenadiazoles, including benzothiazole derivatives, have been utilized in the synthesis of a variety of heterocyclic compounds such as 1-benzofurans, indoles, and 1-benzothiophenes. The powerful synthetic potential of these compounds underscores their importance in the development of complex derivatives with potential applications in medicinal chemistry (Petrov, M., & Androsov, D. A., 2013).
Structural Modifications for Chemotherapeutics
Recent advances in the structural modifications of benzothiazole scaffolds have led to the development of various series of benzothiazoles and their conjugates as new antitumor agents. This review discusses the promising biological profile, synthetic accessibility, and the development of benzothiazoles as potential chemotherapeutics, highlighting the importance of structural modifications in enhancing anticancer activity (Ahmed, K., et al., 2012).
Importance in Medicinal Chemistry
Benzothiazole derivatives exhibit a wide range of pharmacological activities, making them an important moiety in medicinal chemistry. Their applications extend to antiviral, antimicrobial, anti-diabetic, anti-tumor, and anti-inflammatory agents. The review of benzothiazole derivatives emphasizes their less toxic effects and enhanced activities, establishing benzothiazole scaffold as a significant component in the development of new therapeutic agents (Bhat, M., & Belagali, S. L., 2020).
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-13(2)15-9-7-14(8-10-15)11-16(12-20)19-21-17-5-3-4-6-18(17)22-19/h3-11,13H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPQQCGFGIYLFE-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.